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Compound of Interest

Compound Name: Vercirnon (sodium)

Cat. No.: B15144044 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Vercirnon's clinical trial data against key competitors in the treatment

of moderately to severely active Crohn's disease. The analysis is supported by quantitative

data from pivotal clinical trials, detailed experimental protocols, and visualizations of relevant

biological pathways and trial designs.

Vercirnon (also known as GSK1605786 or CCX282-B) is an orally administered, selective

antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] The rationale behind its

development was to inhibit the migration of T cells that express CCR9 to the gastrointestinal

tract, a key process in the inflammatory cascade of Crohn's disease.[1] Despite a promising

mechanism of action, the Phase III clinical trial program for Vercirnon in Crohn's disease was

terminated after the initial SHIELD-1 study failed to meet its primary endpoint.[3][4] This guide

will delve into the specifics of the SHIELD-1 trial and place its results in the context of other

approved therapies for moderate-to-severe Crohn's disease, including TNF inhibitors, integrin

inhibitors, and interleukin inhibitors.

Vercirnon: The SHIELD-1 Trial
The SHIELD-1 study was a randomized, double-blind, placebo-controlled Phase III trial

designed to evaluate the efficacy and safety of Vercirnon for inducing clinical response and

remission in patients with moderately to severely active Crohn's disease.[3][5]

Experimental Protocol: SHIELD-1
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Patient Population: 608 adult patients with moderately to severely active Crohn's disease

(Crohn's Disease Activity Index [CDAI] of 220-450) who had an inadequate response to

conventional therapies, including patients who had failed tumor necrosis factor-alpha (TNF-

α) antagonist therapy.[3][6]

Intervention: Patients were randomized to one of three groups:

Vercirnon 500 mg once daily

Vercirnon 500 mg twice daily

Placebo[6]

Duration: 12 weeks.[3]

Primary Endpoint: Clinical response, defined as a decrease in CDAI score of at least 100

points from baseline at week 12.[3][5]

Secondary Endpoint: Clinical remission, defined as a CDAI score of less than 150 at week

12.[3][5]

Comparative Efficacy Analysis
The following tables summarize the key efficacy outcomes from the Vercirnon SHIELD-1 trial

and pivotal Phase III induction studies of major competitor drugs for moderate-to-severe

Crohn's disease. It is important to note that direct cross-trial comparisons should be made with

caution due to potential differences in study populations, designs, and definitions of endpoints.

Table 1: Induction of Clinical Response
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Drug (Trial)
Patient
Population

Treatment Arm Placebo Arm p-value

Vercirnon

(SHIELD-1)

Mixed

conventional &

anti-TNF failure

27.6% (500mg

QD) / 27.2%

(500mg BID)

25.1% >0.05[6]

Adalimumab

(CLASSIC I)
Anti-TNF Naive 36% (160/80 mg) 12% 0.001[7][8]

Infliximab

(ACCENT I)

Mixed

conventional &

anti-TNF failure

58% (5 mg/kg

infusion at week

0)

N/A (single arm

induction)
N/A[9]

Certolizumab

Pegol (PRECiSE

1)

Mixed

conventional &

anti-TNF failure

35% (400 mg at

weeks 0, 2, 4)
27% 0.02

Vedolizumab

(GEMINI 2)

Mixed

conventional &

anti-TNF failure

14.5% (300 mg

IV at weeks 0, 2)
6.8% Not specified

Ustekinumab

(UNITI-1)
Anti-TNF Failure

34.3% (~6

mg/kg) / 33.7%

(130 mg)

21.5% ≤0.003[3]

Ustekinumab

(UNITI-2)

Conventional

Therapy Failure

51.7% (~6

mg/kg) / 55.5%

(130 mg)

28.7% <0.001[3]

Risankizumab

(ADVANCE)

Mixed

conventional &

biologic failure

45% (600 mg IV)

/ 42% (1200 mg

IV)

25% ≤0.0001[10][11]

Risankizumab

(MOTIVATE)
Biologic Failure

42% (600 mg IV)

/ 40% (1200 mg

IV)

20% ≤0.0001[10][11]

Natalizumab

(ENACT-1)

Mixed

conventional &

anti-TNF failure

56% (300 mg IV

at weeks 0, 4, 8)
49% 0.05[12]
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Table 2: Induction of Clinical Remission
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Drug (Trial)
Patient
Population

Treatment Arm Placebo Arm p-value

Vercirnon

(SHIELD-1)

Mixed

conventional &

anti-TNF failure

Not reported to

have met

significance

Not reported to

have met

significance

>0.05[3]

Adalimumab

(CLASSIC I)
Anti-TNF Naive 36% (160/80 mg) 12% 0.001[7][8]

Infliximab

(ACCENT I)

Mixed

conventional &

anti-TNF failure

39% (5 mg/kg

maintenance) /

45% (10 mg/kg

maintenance) at

week 30

21% at week 30
0.003 / 0.0002[9]

[13]

Certolizumab

Pegol (PRECiSE

2)

Mixed

conventional &

anti-TNF failure

48% (400 mg

maintenance) at

week 26

29% at week 26 <0.001

Vedolizumab

(GEMINI 2)

Mixed

conventional &

anti-TNF failure

14.5% (300 mg

IV at weeks 0, 2)
6.8% Not specified

Ustekinumab

(UNITI-1)
Anti-TNF Failure

20.9% (~6

mg/kg) / 15.9%

(130 mg) at week

8

7.3% at week 8
<0.001 /

0.003[14]

Ustekinumab

(UNITI-2)

Conventional

Therapy Failure

40.2% (~6

mg/kg) / 33.7%

(130 mg) at week

8

20.2% at week 8 <0.001[14]

Risankizumab

(ADVANCE)

Mixed

conventional &

biologic failure

45% (600 mg IV)

/ 42% (1200 mg

IV)

25% ≤0.0001[10][11]

Risankizumab

(MOTIVATE)
Biologic Failure

42% (600 mg IV)

/ 40% (1200 mg

IV)

20% ≤0.0001[10][11]
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Natalizumab

(ENACT-1)

Mixed

conventional &

anti-TNF failure

37% (300 mg IV

at weeks 0, 4, 8)
30% 0.12[12]

Comparative Safety Overview
In the SHIELD-1 trial, the rates of serious adverse events were similar across the Vercirnon

and placebo groups.[3] However, there was a trend towards a dose-dependent increase in the

overall rate of adverse events.[3] A detailed comparison of safety profiles is complex due to

variations in reporting and trial duration. Generally, the established therapies have well-

characterized safety profiles, with specific concerns for each class (e.g., risk of infection with

TNF inhibitors, progressive multifocal leukoencephalopathy with natalizumab).

Visualizing the Science
To better understand the biological and clinical context of Vercirnon and its competitors, the

following diagrams illustrate the targeted signaling pathway and a typical clinical trial workflow.
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Figure 1. Simplified signaling pathway of CCR9 and the antagonistic action of Vercirnon.
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Figure 2. Generalized workflow of a randomized, placebo-controlled clinical trial for Crohn's

disease.

Conclusion
The clinical development of Vercirnon for Crohn's disease was halted due to a lack of efficacy

in the SHIELD-1 Phase III trial. When compared to established therapies such as TNF

inhibitors, integrin inhibitors, and interleukin inhibitors, the data from SHIELD-1 show that

Vercirnon did not demonstrate a statistically significant improvement in clinical response or

remission rates over placebo. The competitor drugs, in their respective pivotal trials, have

shown significant efficacy in inducing and maintaining clinical response and remission in

patients with moderate-to-severe Crohn's disease. This comparative analysis underscores the
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high bar for new therapies entering this competitive landscape and highlights the importance of

robust clinical trial data in demonstrating a favorable risk-benefit profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15144044#comparative-analysis-of-vercirnon-
clinical-trial-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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